Xanthine sodium salt

概要

説明

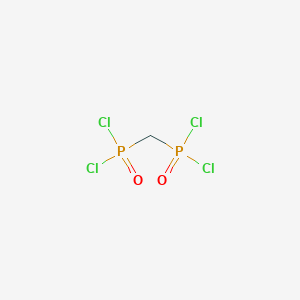

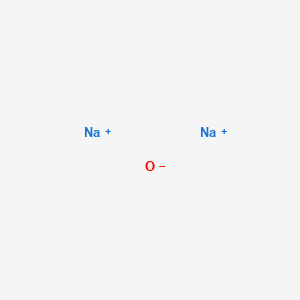

Xanthine sodium salt is a compound with the molecular formula C5H3N4NaO2 . It is an intermediate of purine nucleotide metabolism and is found in most body tissues and fluids . Xanthine derivatives are present in coffee, tea, and chocolate . Xanthine sodium salt has been used as a component of substrate solution for xanthine oxidase during superoxide dismutase (SOD) assay .

Synthesis Analysis

Xanthine and its derivatives have been synthesized using various strategies such as Traube’s synthesis, one-pot synthesis, xanthine-anneleated synthesis, and miscellaneous synthesis . These synthetic strategies have been used to explore the structure of xanthine chemically and biologically .Molecular Structure Analysis

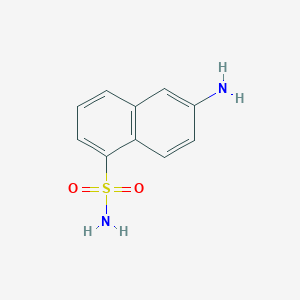

The molecular structure of xanthine sodium salt has been determined using various methods . The structure is composed of a pyrimidine ring fused with an imidazole ring .Chemical Reactions Analysis

Xanthine acts as a substrate for xanthine oxidase. It elevates cellular cyclic AMP levels by preventing its breakdown and metabolism by inhibition of tissue phosphodiesterases .Physical And Chemical Properties Analysis

Xanthine sodium salt has a molecular weight of 174.09 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its topological polar surface area is 88.9 Ų .科学的研究の応用

Anti-Alzheimer’s and Anti-Parkinsonism

Xanthine and its derivatives have been developed as potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compounds have shown promise in mitigating the symptoms and progression of these diseases .

Anti-Cancer

Xanthine derivatives have been studied for their potential anti-cancer properties. They have shown promise in inhibiting the growth of cancer cells and could be used in the development of new cancer therapies .

Anti-Asthmatic

Xanthine has been used in the treatment of asthma. It works by relaxing and opening air passages in the lungs, making it easier to breathe .

Anti-Diabetic

Research has shown that xanthine and its derivatives may have potential anti-diabetic properties. They could play a role in regulating blood sugar levels and managing diabetes .

Anti-Depressant and Anxiolytic

Xanthine derivatives have been developed as potential treatments for mental health disorders such as depression and anxiety . They may help to regulate mood and reduce symptoms of these conditions .

Analgesic and Anti-Inflammatory

Xanthine and its derivatives have been studied for their analgesic (pain-relieving) and anti-inflammatory properties. They could be used in the treatment of conditions such as arthritis and other inflammatory diseases .

Diuretic

Xanthine has diuretic properties, meaning it can help to increase urine production. This can be useful in treating conditions such as heart failure, liver cirrhosis, and certain kidney diseases .

Anti-Epileptic

Xanthine derivatives have been studied for their potential use in treating epilepsy. They may help to reduce the frequency and severity of seizures .

Anti-Tuberculosis

Xanthine and its derivatives have shown potential in the treatment of tuberculosis. They may help to inhibit the growth of the bacteria that cause this disease .

Anti-Microbial

Xanthine has anti-microbial properties, meaning it can help to kill or inhibit the growth of microorganisms. This makes it potentially useful in treating a variety of infections .

Sensor Development

Xanthine sodium salt has been used in the development of chemical or biochemical sensors for hypoxanthine and xanthine, which are produced as part of purine metabolism and are precursors of uric acid .

Pharmaceutical Applications

Xanthine sodium salt has been used as a component of substrate solution for xanthine oxidase during superoxide dismutase (SOD) assay .

作用機序

Target of Action

Xanthine sodium salt primarily targets two enzymes: Purine nucleoside phosphorylase 2 and Xanthine phosphoribosyltransferase . These enzymes play crucial roles in purine metabolism, which is essential for the synthesis of DNA and RNA.

Mode of Action

Xanthine sodium salt acts as a substrate for xanthine oxidase . It interacts with its targets by elevating cellular cyclic AMP levels. This elevation is achieved by preventing the breakdown and metabolism of cyclic AMP through the inhibition of tissue phosphodiesterases .

Biochemical Pathways

Xanthine sodium salt affects the purine metabolism pathway . It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . The compound also influences the antagonistic activity toward all four adenosine receptors subtypes .

Pharmacokinetics

It’s known that xanthine is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); xanthine acyl glucuronides are cleared by the kidney .

Result of Action

The action of xanthine sodium salt results in the elevation of cellular cyclic AMP levels . This can lead to various cellular effects, depending on the specific cell type and the signaling pathways involved. For instance, in certain cell types, elevated cyclic AMP levels can lead to increased gene expression, altered cellular metabolism, or changes in cell growth and differentiation.

Safety and Hazards

将来の方向性

Xanthine and its derivatives have shown diverse physiological and pharmacological activities, making it a potential scaffold in drug development . Future research directions include developing uricase-disabled model mice that can survive with increased urate levels and remain healthy and fertile . Community-wide efforts are needed to reach consensus about the definition of hyperuricaemia in mice, to develop protocols for generating suitable models of hyperuricaemia and to adhere to a standard protocol for urate measurements .

特性

IUPAC Name |

sodium;3H-purin-7-ide-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDXLLDCXWUUKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C([N-]1)C(=O)NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthine sodium salt | |

CAS RN |

1196-43-6, 68738-87-4 | |

| Record name | Xanthine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-dihydro-1H-purine-2,6-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was xanthine sodium salt used to study Behçet’s disease in the provided research?

A1: In this study [], xanthine sodium salt was used to induce oxidative stress in mice infected with herpes simplex virus type-1 (HSV-1). This aimed to mimic a potential environmental trigger of Behçet’s disease (BD). Researchers investigated whether the combination of HSV-1 infection and oxidative stress could increase the incidence of BD in mice. They compared the effects of different stressors, including xanthine sodium salt, on BD development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。